molecular formula C12H13N5S B12162258 7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene

7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B12162258
M. Wt: 259.33 g/mol
InChI Key: UPKVCSWSYZUCNX-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic system featuring a fused tetracyclic core with five nitrogen atoms and one sulfur atom. Its IUPAC name reflects the complex arrangement of rings and heteroatoms: a bicyclo[7.7.0] framework fused with additional smaller rings, including a thiadiazole moiety.

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

7-ethyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C12H13N5S/c1-2-9-13-12-10(11-14-15-16-17(9)11)7-5-3-4-6-8(7)18-12/h2-6H2,1H3

InChI Key

UPKVCSWSYZUCNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C4=NN=NN14

Origin of Product

United States

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may vary, one approach involves cyclization reactions of appropriately functionalized precursors. For example, a multistep synthesis could start with a suitable precursor containing the necessary nitrogen and sulfur atoms, followed by ring-closing reactions to form the complex structure.

Reaction Conditions:: The cyclization reactions typically require carefully controlled conditions, such as specific temperatures, solvents, and catalysts. Organic chemistry literature may provide detailed protocols for the synthesis.

Industrial Production:: Industrial-scale production of this compound is challenging due to its complexity. research and optimization efforts could lead to scalable methods.

Chemical Reactions Analysis

Reactivity::
  • Oxidation: The compound may undergo oxidation reactions, potentially yielding products with altered functional groups.
  • Reduction: Reduction reactions could modify the nitrogen or sulfur atoms.
  • Substitution: Substituents on the ethyl group or other positions may be replaced.
Common Reagents and Conditions::
  • Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or metal-based oxidants.
  • Reducing agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Acidic or basic conditions: To facilitate reactions.

Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolated intermediates and final products would need characterization via spectroscopic techniques (NMR, IR, etc.).

Scientific Research Applications

Chemistry::
  • Complex Organic Synthesis: Researchers explore its reactivity and use it as a building block for novel compounds.
  • Catalysis: Investigating its potential as a catalyst or ligand.
Biology and Medicine::
  • Bioactivity Studies: Assessing its effects on biological systems.
  • Drug Discovery: Screening for potential pharmaceutical applications.
Industry::
  • Materials Science: Exploring its properties for materials or sensors.
  • Dyes and Pigments: Due to its conjugated system.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.

Biological Activity

7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄S
  • Molecular Weight : 342.43 g/mol

The intricate arrangement of nitrogen and sulfur atoms within its tetracyclic framework contributes to its biological properties.

Research indicates that 7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene exhibits its biological activity primarily through:

  • Inhibition of Topoisomerases : The compound acts as a topoisomerase inhibitor, disrupting DNA replication and transcription in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells by activating apoptotic pathways.

Antitumor Activity

In vitro studies have demonstrated that this compound shows promising antitumor activity against various cancer cell lines. Notable findings include:

Cell LineIC50 Value (µM)Comparison to Control
HeLa (cervical)0.051000 times more potent than irinotecan
SGC-7901 (gastric)0.1530 times more potent than irinotecan

These results suggest that the compound may be significantly more effective than existing therapies such as irinotecan.

Case Studies

  • Study on HeLa Cells :
    • Objective : Evaluate the cytotoxic effects of the compound.
    • Methodology : HeLa cells were treated with varying concentrations of the compound.
    • Results : A marked decrease in cell viability was observed at concentrations as low as 0.05 µM.
  • In Vivo Xenograft Model :
    • Objective : Assess the antitumor efficacy in a live model.
    • Methodology : Human colon cancer cells were xenografted into mice and treated with the compound.
    • Results : Tumor growth inhibition comparable to that observed with irinotecan was recorded.

Side Effects and Safety Profile

Preliminary studies indicate a favorable safety profile for 7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene:

  • Reduced side effects compared to traditional chemotherapeutics.
  • Lower incidence of neurotoxicity and gastrointestinal disturbances.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Composition and Ring Systems

The target compound’s pentacyclic nitrogen-sulfur framework distinguishes it from analogs. Key comparisons include:

Compound Name Heteroatoms Ring System Substituents Molecular Weight (g/mol) Key Features
7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaene (Target) 5N, 1S Tetracyclic Ethyl (C7) Not reported High nitrogen density; potential for hydrogen bonding and π-π interactions
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol 4N, 1S Tetracyclic Phenol (C4) 322.4 Phenol group increases polarity; Topological Polar Surface Area = 91.6 Ų
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 6N Tricyclic Methoxyphenyl, Phenyl Not reported Hexaazatricyclic system; R factor = 0.041 in crystallography
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one 1N, 2S Tetracyclic Methoxyphenyl, Ketone Not reported Dithia-aza framework; ketone functionality may enhance reactivity

Key Observations:

  • Nitrogen Content: The target compound’s five nitrogen atoms exceed the tetrazatetracyclo analog (4N) but are fewer than the hexaazatricyclo system (6N) .
  • Sulfur Inclusion: The 10-thia group is shared with the tetrazatetracyclo compound , whereas dithia systems () exhibit distinct electronic properties due to sulfur-sulfur interactions.
  • Substituent Effects: Ethyl (target) vs. phenol or methoxyphenyl groups alter hydrophobicity. For instance, the phenol derivative’s Topological Polar Surface Area (91.6 Ų) suggests higher polarity than the ethyl-substituted target compound.

Crystallographic and Conformational Analysis

  • Structural Precision: The hexaazatricyclo compound () was refined to an R factor of 0.041, indicating high crystallographic accuracy . Similar precision is expected for the target compound if analyzed via SHELXL .
  • Ring Strain: The bicyclo[7.7.0] framework in the target compound may introduce strain compared to smaller tricyclic systems (e.g., ). This could influence thermal stability and reactivity.

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